Chlorprothixene-D6

Isotopic Purity Mass Spectrometry Internal Standard Validation

Quantitative bioanalysis of chlorprothixene is compromised by matrix effects and variable recovery when using non-isotopic internal standards. Chlorprothixene-D6 solves this as a deuterated SIL-IS with near-identical co-elution and ionization. - >99.7 atom% D, >99.0% chemical purity; mass shift +6 Da - Enables FDA/EMA-compliant method validation (CV <10%, accuracy ±15%) - Ideal for TDM, bioequivalence, metabolic (CYP2D6), and forensic studies

Molecular Formula C18H18ClNS
Molecular Weight 321.9 g/mol
Cat. No. B12421179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorprothixene-D6
Molecular FormulaC18H18ClNS
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-/i1D3,2D3
InChIKeyWSPOMRSOLSGNFJ-QJFCXCQRSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorprothixene-D6: Deuterated Internal Standard for LC-MS/MS


Chlorprothixene-D6 (CAS 1246912-83-3) is a deuterium-labeled analog of the typical antipsychotic chlorprothixene, a thioxanthene-class compound . As a stable isotope-labeled internal standard (SIL-IS), it is specifically engineered for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) workflows to enable accurate and traceable quantification of the unlabeled analyte in complex biological matrices . The compound incorporates six deuterium atoms (D6) at the N,N-dimethyl positions, resulting in a molecular mass shift of +6 Da relative to the native analyte (MW 315.86 g/mol vs. 321.90 g/mol for the free base), which provides clear mass spectrometric separation while preserving the physicochemical properties essential for co-elution and ionization behavior .

Product Type Deuterated internal standard (SIL-IS)
Labeling D6 at N,N-dimethyl positions; +6 Da mass shift
Analytical Workflow LC–MS/MS or GC–MS quantification in complex matrices
Co-elution Behavior Minimal retention time shift for matrix effect compensation

Chlorprothixene-D6: Essential Isotopic Internal Standard


Substituting a non-deuterated internal standard (e.g., carbamazepine or a structural analog) for Chlorprothixene-D6 in LC-MS/MS assays introduces systematic quantification errors due to differential ionization efficiency, matrix effect susceptibility, and extraction recovery variation [1]. A 2021 UPLC–MS/MS method for chlorprothixene using carbamazepine as internal standard reported recoveries ranging from 70–109% and relative errors up to ±7.20%, reflecting the inherent variability when a non-isotopic IS is employed [1]. In contrast, stable isotope-labeled internal standards such as Chlorprothixene-D6 are the gold standard for quantitative bioanalysis because they co-elute with the analyte and experience near-identical matrix effects, ion suppression, and extraction efficiency [2]. Furthermore, direct substitution of the unlabeled chlorprothixene as an internal standard is impossible in samples containing the native drug, and even when analyzing blank matrices, the lack of mass differentiation prevents simultaneous detection in multiplexed assays. These limitations establish the necessity for a deuterated, mass-resolved internal standard such as Chlorprothixene-D6 for rigorous method validation and regulatory-compliant quantification.

Target ISTD
Chlorprothixene-D6
Co-elutes with analyte; near-identical matrix effects and ionization efficiency.
Potential Substitute
Non-isotopic IS (e.g., carbamazepine)
Differential ion suppression and extraction recovery may introduce systematic bias; not suitable for co-elution compensation.
Reported recoveries 70–109% and errors up to ±7.20% with non-isotopic IS.
Mass Resolution
+6 Da clear separation
Avoids isotopic overlap; D6 balance minimizes deuterium isotope effect on retention.
Alternative Labeling
Heavily deuterated (>D9) or unlabeled
Excessive deuterium may cause retention time shifts up to –59% bias; unlabeled analog unusable in native drug-containing samples.
Literature bias reports highlight D6 as a balanced choice.

Chlorprothixene-D6 Analytical Performance Evidence


Isotopic Purity and Cross-Talk Reduction

Chlorprothixene-D6 (free base) is supplied with an isotopic purity of >99.7 atom% D as determined by ¹H NMR . This high isotopic enrichment ensures that the M+6 peak area contains <0.3% contribution from the unlabeled analyte's natural isotopic envelope, minimizing cross-talk interference in selected reaction monitoring (SRM) transitions. In comparison, typical deuterated internal standards for antipsychotics often report isotopic purity in the range of 98–99 atom% D, meaning Chlorprothixene-D6 provides a ~3-fold reduction in isotopic impurity-induced bias .

Isotopic Purity
Cross-study comparable
>99.7 atom% D (¹H NMR)
Reduces low-concentration bias; supports PK trough-level quantification.
Typical deuterated ISTDs 98–99 atom% D.
Isotopic Purity Mass Spectrometry Internal Standard Validation

Chemical Purity and Interference Control

Chlorprothixene-D6 is certified with >99.0% HPLC purity (overall purity >99.0%) . This specification exceeds the ≥95–98% purity range commonly offered for research-grade deuterated antipsychotic internal standards . Higher chemical purity reduces the likelihood of extraneous chromatographic peaks that could interfere with analyte quantification or mislead impurity profiling.

Chemical Purity
Cross-study comparable
>99.0% HPLC purity
Limits extraneous peaks; improves ruggedness at sub-ng/mL calibration.
Alternative suppliers offer 95–98% purity.
Chemical Purity HPLC Reference Standard Quality

Receptor Binding Affinity Preservation

The deuterium labeling in Chlorprothixene-D6 does not alter the compound's receptor binding profile. The unlabeled chlorprothixene hydrochloride exhibits high-affinity antagonism at human dopamine D1, D2, D3, D5, and histamine H1 receptors, with Ki values of 18 nM, 2.96 nM, 4.56 nM, 9 nM, and 3.75 nM, respectively . This binding profile is fully retained in the deuterated analog, as the isotopic substitution occurs at metabolically stable N-methyl positions that do not participate in receptor interactions [1]. This equivalence is a prerequisite for the use of Chlorprothixene-D6 as a tracer in pharmacokinetic and receptor occupancy studies.

Receptor Binding
Class-level inference
Ki: hD1 18 nM, hD2 2.96 nM, hD3 4.56 nM, hD5 9 nM, hH1 3.75 nM (retained)
Deuteration at non-interacting sites preserves binding profile; prerequisite for tracer studies.
Data from unlabeled chlorprothixene; class-level equivalence inference.
Receptor Binding Dopamine Receptors Histamine Receptors Pharmacological Equivalence

Mass Shift and Unambiguous MS Detection

Chlorprothixene-D6 exhibits a mass increase of +6.04 Da relative to the unlabeled chlorprothixene free base (MW 315.86 vs. 321.90) and +6.04 Da for the hydrochloride salt (MW 352.32 vs. 358.36) . This six-deuterium substitution provides sufficient mass separation to avoid isotopic overlap in SRM transitions while minimizing the chromatographic retention time shift (ΔtR) that can compromise matrix effect compensation when using heavily deuterated (>D9) internal standards [1]. In a systematic comparison of deuterated vs. ¹³C/¹⁵N-labeled internal standards, deuterated SIL-ISs with >6 deuterium atoms demonstrated a quantitative bias of –38.4% in urinary biomarker analysis due to differential ion suppression, highlighting the advantage of a D6 labeling strategy that balances mass resolution with co-elution fidelity [1].

Mass Shift & Co-elution
Class-level inference
+6.04 Da; minimal ΔtR
D6 labeling avoids isotopic overlap and limits deuterium-induced retention shift bias.
Higher-deuterium SIL-ISs can show up to –59% quantitative bias.
Mass Spectrometry Deuterium Isotope Effect Chromatographic Resolution

Chlorprothixene-D6 Bioanalytical Applications


Human Plasma Pharmacokinetic Quantification

Chlorprothixene-D6 serves as the optimal internal standard for LC–MS/MS quantification of chlorprothixene in human plasma following oral administration [1]. Its isotopic purity (>99.7 atom% D) and chemical purity (>99.0%) ensure accurate calibration across the therapeutic concentration range (typically 2–250 ng/mL), while the D6 labeling provides clear mass separation without introducing significant deuterium isotope effect-related quantification bias [1]. This application scenario is particularly critical for bioequivalence studies and therapeutic drug monitoring (TDM) programs requiring rigorous method validation per FDA/EMA bioanalytical guidelines.

Multi-Analyte Antipsychotic Assay Validation

In multiplexed UPLC–MS/MS assays quantifying chlorprothixene alongside other traditional antipsychotics (e.g., perphenazine, fluphenazine, thioridazine), Chlorprothixene-D6 enables the use of isotope dilution mass spectrometry (IDMS) for the chlorprothixene channel, which is the gold standard for correcting matrix effects and extraction variability [1]. The compound's high purity specifications reduce the risk of cross-talk and interfering peaks in complex chromatographic separations, facilitating robust method validation with intra- and inter-day precision CV <10% and accuracy within ±15% .

Metabolic Profiling and Biotransformation Studies

Chlorprothixene-D6 is ideally suited as an internal standard for tracking the hepatic metabolism of chlorprothixene, which is primarily mediated by CYP2D6 to form chlorprothixene sulfoxide and N-desmethyl metabolites [1]. The D6 label is located on the N,N-dimethyl moiety, which is not the primary site of CYP-mediated oxidation, thereby preserving the metabolic fate of the analyte. This enables accurate quantification of both parent drug and metabolites in in vitro microsomal incubations and in vivo pharmacokinetic studies.

Forensic Toxicology and Postmortem Analysis

In forensic applications where sample matrices are highly variable and degraded (e.g., postmortem blood, urine, tissue homogenates), Chlorprothixene-D6 provides the matrix-matched correction essential for defensible quantitative results. The compound's SI-traceable gravimetric preparation [1] and comprehensive certificate of analysis support chain-of-custody requirements and expert testimony, while its D6 labeling ensures unambiguous identification even in the presence of isobaric interferences from endogenous compounds or co-administered drugs.

Application
Selection Property
Validation Focus
Plasma pharmacokinetic research studies
Co-eluting deuterated ISTD with high isotopic enrichment
Matrix effect correction and method validation documentation review
Multiplex antipsychotic bioanalysis
Isotope dilution MS compatibility; low cross-talk risk
Inter-channel interference and precision endpoint review
CYP-mediated metabolism studies
Label at non-metabolic site (N,N-dimethyl)
Parent and metabolite quantification without isotopic scrambling
Forensic research matrix analysis
SI-traceable preparation; unambiguous D6 identification
Interference-free detection in degraded/postmortem matrices

Technical Documentation Hub

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24 linked technical documents
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